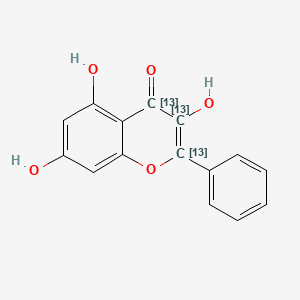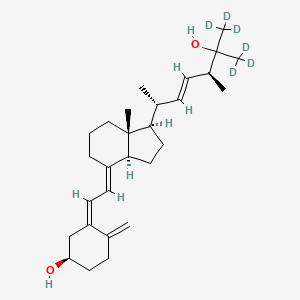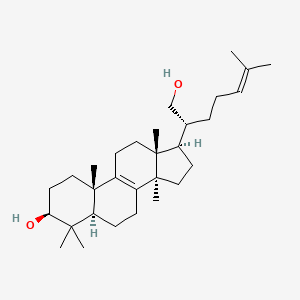
Uvariol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uvariol involves multiple steps, starting from simpler terpenoid precursors. The key steps include hydroxylation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, such as the roots of Piptostigma fugax. The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Uvariol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Uvariol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of more complex terpenoids and other organic compounds.
Biology: Studies have shown that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and inflammatory conditions.
Wirkmechanismus
The mechanism of action of Uvariol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain enzymes and receptors, modulating their activity. This leads to changes in cellular processes such as inflammation, microbial growth, and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Lanosterol: A precursor in the biosynthesis of steroids, similar in structure to Uvariol.
Cycloartenol: Another terpenoid with structural similarities to this compound.
Betulin: A triterpenoid with comparable biological activities.
Uniqueness of this compound: this compound stands out due to its unique hydroxylation pattern and specific biological activities. Unlike other similar compounds, this compound has shown distinct antimicrobial and anti-inflammatory properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C30H50O2 |
|---|---|
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(3S,5R,10S,13R,14R,17R)-17-[(2R)-1-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
NOXQLVJQLGRLCH-ILLHTMCHSA-N |
Isomerische SMILES |
CC(=CCC[C@@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



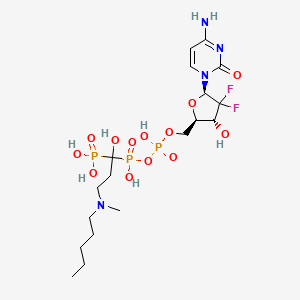
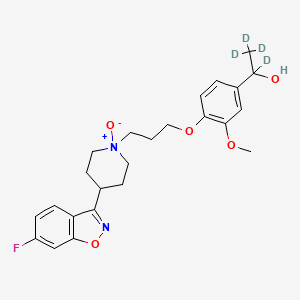
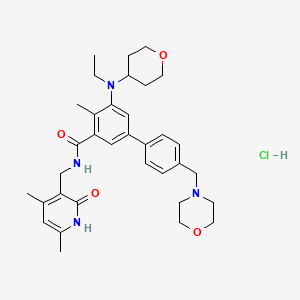
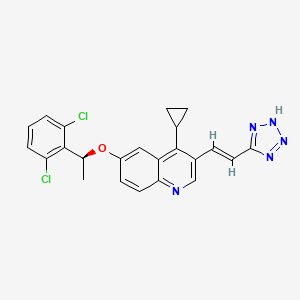
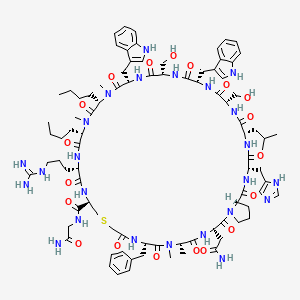
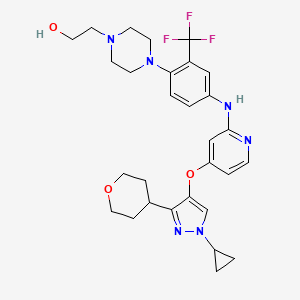

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)



